Cas no 874396-42-6 (7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)

7-クロロ-6-メチル-2-(5-メチル-1,2-オキサゾール-3-イル)-1-フェニル-1H,2H,3H,9H-クロメノ[2,3-c]ピロール-3,9-ジオンは、複雑なクロメノピロールジオン骨格を有する有機化合物です。特徴的な構造として、7位の塩素原子と6位のメチル基による電子効果、および1,2-オキサゾール環とフェニル基の立体配置が分子の特性に影響を与えます。この化合物は高い熱安定性と結晶性を示し、有機合成中間体や機能性材料の原料としての応用が期待されます。特にπ共役系を有するため、光電気特性材料開発における有用性が注目されています。

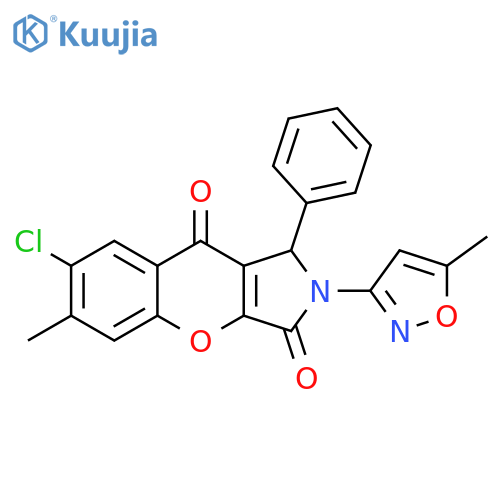

874396-42-6 structure

商品名:7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione

7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione 化学的及び物理的性質

名前と識別子

-

- 7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione

- 7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- [1]Benzopyrano[2,3-c]pyrrole-3,9-dione, 7-chloro-1,2-dihydro-6-methyl-2-(5-methyl-3-isoxazolyl)-1-phenyl-

- 874396-42-6

- AKOS016311480

- AO-022/43357014

- AKOS002274964

- F3226-2806

- 7-chloro-6-methyl-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- 7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

-

- インチ: 1S/C22H15ClN2O4/c1-11-8-16-14(10-15(11)23)20(26)18-19(13-6-4-3-5-7-13)25(22(27)21(18)28-16)17-9-12(2)29-24-17/h3-10,19H,1-2H3

- InChIKey: NMIIRWXMWNQLMY-UHFFFAOYSA-N

- ほほえんだ: N1(C2C=C(C)ON=2)C(C2=CC=CC=C2)C2C(=O)C3=CC(Cl)=C(C)C=C3OC=2C1=O

計算された属性

- せいみつぶんしりょう: 406.0720347g/mol

- どういたいしつりょう: 406.0720347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 2

- 複雑さ: 734

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 72.6Ų

じっけんとくせい

- 密度みつど: 1.50±0.1 g/cm3(Predicted)

- ふってん: 610.2±55.0 °C(Predicted)

- 酸性度係数(pKa): -2.78±0.50(Predicted)

7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3226-2806-10mg |

7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

874396-42-6 | 90%+ | 10mg |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3226-2806-40mg |

7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

874396-42-6 | 90%+ | 40mg |

$140.0 | 2023-04-26 | |

| Life Chemicals | F3226-2806-4mg |

7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

874396-42-6 | 90%+ | 4mg |

$66.0 | 2023-04-26 | |

| Life Chemicals | F3226-2806-50mg |

7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

874396-42-6 | 90%+ | 50mg |

$160.0 | 2023-04-26 | |

| Life Chemicals | F3226-2806-1mg |

7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

874396-42-6 | 90%+ | 1mg |

$54.0 | 2023-04-26 | |

| Life Chemicals | F3226-2806-5mg |

7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

874396-42-6 | 90%+ | 5mg |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3226-2806-15mg |

7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

874396-42-6 | 90%+ | 15mg |

$89.0 | 2023-04-26 | |

| Life Chemicals | F3226-2806-2μmol |

7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

874396-42-6 | 90%+ | 2μl |

$57.0 | 2023-04-26 | |

| Life Chemicals | F3226-2806-30mg |

7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

874396-42-6 | 90%+ | 30mg |

$119.0 | 2023-04-26 | |

| Life Chemicals | F3226-2806-2mg |

7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |

874396-42-6 | 90%+ | 2mg |

$59.0 | 2023-04-26 |

7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione 関連文献

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Jin-Hyung Kim,Sung-Soo Kim,Byeong-Hyeok Sohn J. Mater. Chem. C, 2015,3, 1507-1512

874396-42-6 (7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione) 関連製品

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬